molecular formula C12H16O2 B14687156 2-[(4-Propylphenoxy)methyl]oxirane CAS No. 28570-39-0

2-[(4-Propylphenoxy)methyl]oxirane

Cat. No.: B14687156
CAS No.: 28570-39-0
M. Wt: 192.25 g/mol
InChI Key: SSOVVTOURMQUSM-UHFFFAOYSA-N
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Description

2-[(4-Propylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O2 It is a type of epoxide, which is characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Propylphenoxy)methyl]oxirane typically involves the reaction of 4-propylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Propylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-Propylphenoxy)methyl]oxirane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenoxy)methyl]oxirane
  • 2-[(4-Ethylphenoxy)methyl]oxirane
  • 2-[(4-Butylphenoxy)methyl]oxirane

Uniqueness

2-[(4-Propylphenoxy)methyl]oxirane is unique due to the presence of the propyl group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

28570-39-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(4-propylphenoxy)methyl]oxirane

InChI

InChI=1S/C12H16O2/c1-2-3-10-4-6-11(7-5-10)13-8-12-9-14-12/h4-7,12H,2-3,8-9H2,1H3

InChI Key

SSOVVTOURMQUSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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